molecular formula C24H22N2O5S B2766791 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-29-7

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2766791
CAS RN: 941987-29-7
M. Wt: 450.51
InChI Key: VPFWWVXKBXTTJC-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors, which have shown great promise in the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Applications

N-substituted derivatives of sulfonamides, such as N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, have been extensively studied in pharmaceutical research. For instance, a study by Rahman et al. (2014) explored the pharmacological properties and structure-activity relationships of a series of N-substituted benzene sulfonamide derivatives. These compounds were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potentials in rats, highlighting their diverse therapeutic applications (Rahman et al., 2014).

Molecular Electronics

In the field of molecular electronics, N-substituted sulfonamides serve as crucial building blocks. Stuhr-Hansen et al. (2005) demonstrated the use of aryl bromides, including derivatives similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, as precursors for various molecular wires. This research underscores the significance of these compounds in developing efficient synthetic transformations for electronic applications (Stuhr-Hansen et al., 2005).

Crystal Structure and Computational Studies

The crystal structure and computational analysis of related compounds provide insights into their molecular properties. Kumara et al. (2017) synthesized novel piperazine derivatives and conducted single crystal X-ray diffraction studies along with density functional theory (DFT) calculations. These studies are crucial for understanding the reactive sites and the electrophilic and nucleophilic nature of such molecules (Kumara et al., 2017).

Antitumor Properties

Research on sulfonamide derivatives has also extended to antitumor applications. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens. This research involved structure and gene expression relationship studies, providing valuable insights into the pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides (Owa et al., 2002).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-30-19-11-13-20(14-12-19)32(28,29)15-5-10-23(27)25-18-7-4-6-17(16-18)24-26-21-8-2-3-9-22(21)31-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFWWVXKBXTTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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